molecular formula C19H20F3NO3 B3016688 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide CAS No. 1351601-95-0

3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

Cat. No.: B3016688
CAS No.: 1351601-95-0
M. Wt: 367.368
InChI Key: XGUOBPCUQJPQIE-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is an organic compound that belongs to the class of amides This compound features a methoxyphenyl group, a trifluorohydroxyphenylpropyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: This can be achieved by reacting 4-methoxybenzaldehyde with an appropriate reagent to form the corresponding alcohol or halide.

    Introduction of the Trifluorohydroxyphenylpropyl Group: This step involves the reaction of the methoxyphenyl intermediate with a trifluoromethylated reagent under controlled conditions to introduce the trifluorohydroxyphenylpropyl group.

    Amidation Reaction: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide backbone.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as drug candidates. The presence of trifluoromethyl and methoxy groups can enhance the pharmacokinetic properties of the compound.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)propanamide: Lacks the trifluoromethyl group.

    3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)propanamide: Lacks the phenyl group in the trifluorohydroxypropyl moiety.

Uniqueness

The presence of both the trifluoromethyl and methoxy groups in 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-26-16-10-7-14(8-11-16)9-12-17(24)23-13-18(25,19(20,21)22)15-5-3-2-4-6-15/h2-8,10-11,25H,9,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUOBPCUQJPQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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